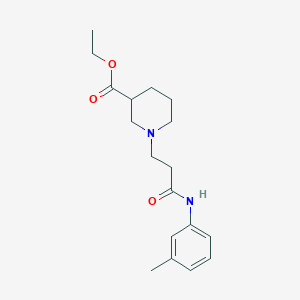
N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as DPI-221, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPI-221 belongs to the class of piperazine derivatives and has been identified as a potent and selective dopamine D3 receptor antagonist.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves its selective binding to dopamine D3 receptors, which are predominantly located in the mesolimbic pathway of the brain. By blocking the activity of these receptors, N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide can modulate the release of dopamine and other neurotransmitters, thereby regulating the reward and motivation pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide can modulate the release of dopamine in the brain, leading to a reduction in drug-seeking behavior and other addictive behaviors. It has also been shown to have anxiolytic and antidepressant effects, possibly due to its modulation of the mesolimbic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is its high selectivity for dopamine D3 receptors, which makes it an ideal tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of interest is the development of novel therapeutic agents based on the structure of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide that may have improved pharmacological properties. Another area of interest is the investigation of the potential role of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, further studies on the mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide may provide valuable insights into the regulation of the mesolimbic pathway and its role in various behaviors and disorders.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves the reaction of 2,5-dimethoxyphenylacetonitrile with 4-phenylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with propanoyl chloride to yield the final product, N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are known to play a crucial role in the regulation of mood, motivation, and reward. Studies have suggested that N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide may be effective in the treatment of drug addiction, depression, and schizophrenia.
Eigenschaften
Produktname |
N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
Molekularformel |
C21H27N3O3 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C21H27N3O3/c1-26-18-8-9-20(27-2)19(16-18)22-21(25)10-11-23-12-14-24(15-13-23)17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
RXUYAGWIRXJDRE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-bromophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248129.png)



![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)


![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)

